

An In-depth Technical Guide to VHL-Recruiting PROTACs Utilizing AHPC Linkers

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Compound of Interest

Compound Name: (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles behind Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a specific focus on the role and application of (S,R,S)- α -hydroxy- γ -prolyl- β -cyclohexylalanine (AHPC)-based linkers.

Core Principles of PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][3][4] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design.[4][5] This is due to its prevalent expression across different tissue types and the availability of well-characterized, high-affinity ligands.[4][5]

The Role of AHPC Linkers in VHL-Recruiting PROTACs

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5][6] Among the various linkers used for VHL-recruiting PROTACs, those based on the (S,R,S)- α -hydroxy- γ -prolyl- β -cyclohexylalanine (AHPC) scaffold have gained significant attention.[6]

The AHPC structure serves as a potent ligand for the VHL E3 ligase.[6] Linkers are typically attached to the AHPC core, often incorporating polyethylene glycol (PEG) or alkyl chains of varying lengths.[3][6] The inclusion of PEG moieties can enhance the aqueous solubility of the PROTAC molecule.[6] The length and composition of the linker are crucial for optimizing the PROTAC's efficacy, as they dictate the spatial orientation of the POI and E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation.[5]

Quantitative Data on VHL-Recruiting PROTACs

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[6] The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications and target proteins on degradation potency.

PROTAC	Target Protein	Linker Composition	DC50 (nM)	Dmax (%)	Cell Line	Reference
AHPC(Me)-C6-NH2	FBXO22	C6 alkyl	77	99	Jurkat	[7]
NR-11c	p38 α	Not specified	<100	Not specified	Breast cancer cell lines	[8]
Compound 31	SMARCA2	5-carbon aliphatic	<1	Not specified	Not specified	[9]

PROTAC	E3 Ligase Ligand	Target Protein Ligand	Ternary Complex K _D (nM)	Binary Binding Affinity (Target, nM)	Binary Binding Affinity (E3 Ligase, nM)	Reference
MZ1	VHL	BRD4 ^{BD2}	Not Specified	1-4	29-66	[10]

Experimental Protocols

Accurate and reproducible methods are essential for the development and characterization of VHL-recruiting PROTACs. This section provides detailed protocols for key in vitro and cellular assays.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[2] Several biophysical techniques can be used to characterize this complex.

Surface Plasmon Resonance (SPR):

- Immobilization: Immobilize the VHL E3 ligase complex onto a sensor chip.

- **Analyte Injection:** Inject a solution containing the PROTAC and the target protein over the sensor surface.
- **Measurement:** Measure the change in the refractive index at the sensor surface, which is proportional to the mass bound.
- **Data Analysis:** Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.[\[10\]](#)

Isothermal Titration Calorimetry (ITC):

- **Sample Preparation:** Place a solution of the VHL E3 ligase complex in the sample cell of the calorimeter.
- **Titration:** Titrate a solution of the PROTAC and the target protein into the sample cell.
- **Measurement:** Measure the heat changes associated with the binding events.
- **Data Analysis:** Analyze the thermograms to determine the thermodynamic parameters of ternary complex formation, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).[\[10\]](#)

Ubiquitination Assays

These assays confirm that the PROTAC can induce the ubiquitination of the target protein.

In Vitro Ubiquitination Assay:

- **Reaction Mixture:** Prepare a reaction mixture containing the target protein, the VHL E3 ligase complex, E1 and E2 ubiquitinating enzymes, ubiquitin, ATP, and the PROTAC.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time.
- **Quenching:** Stop the reaction by adding SDS-PAGE loading buffer.
- **Analysis:** Analyze the reaction products by Western blotting using an antibody specific for the target protein to detect the appearance of higher molecular weight ubiquitinated species.[\[11\]](#)
[\[12\]](#)

Protein Degradation Assays

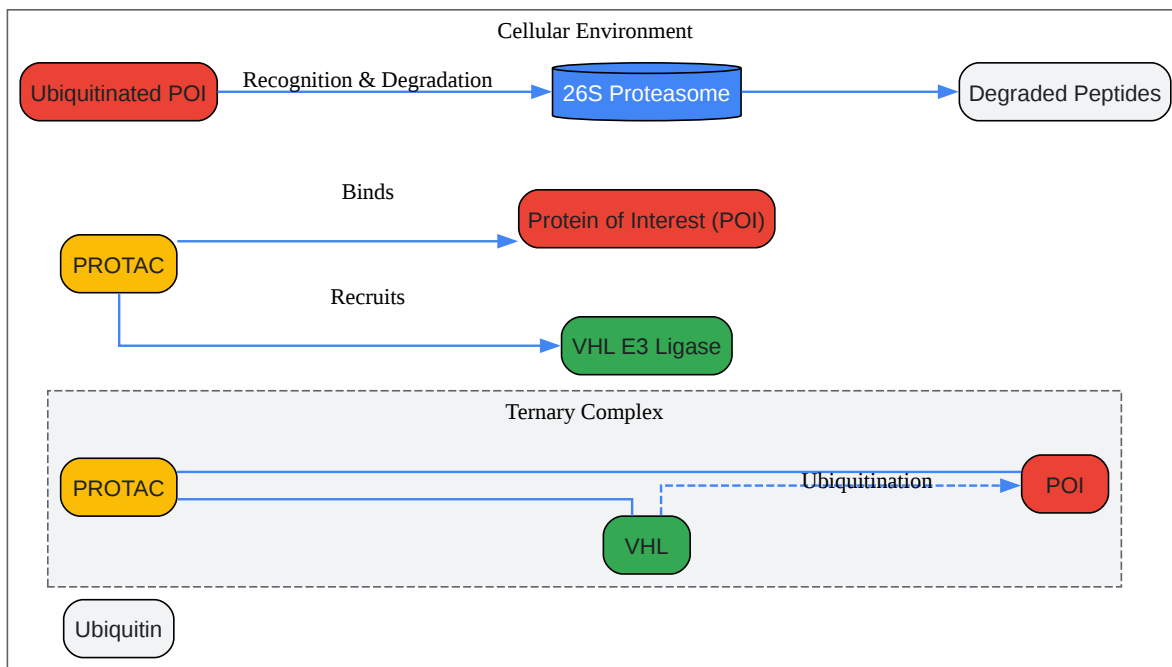
These assays quantify the extent of target protein degradation in a cellular context.

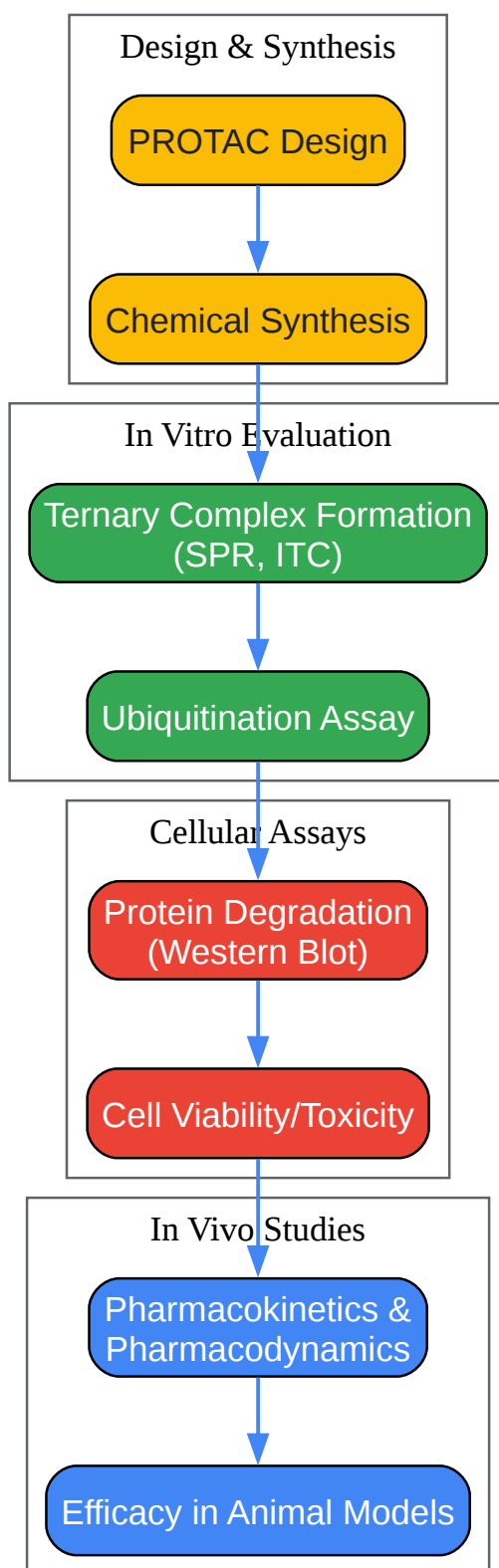
Western Blotting:

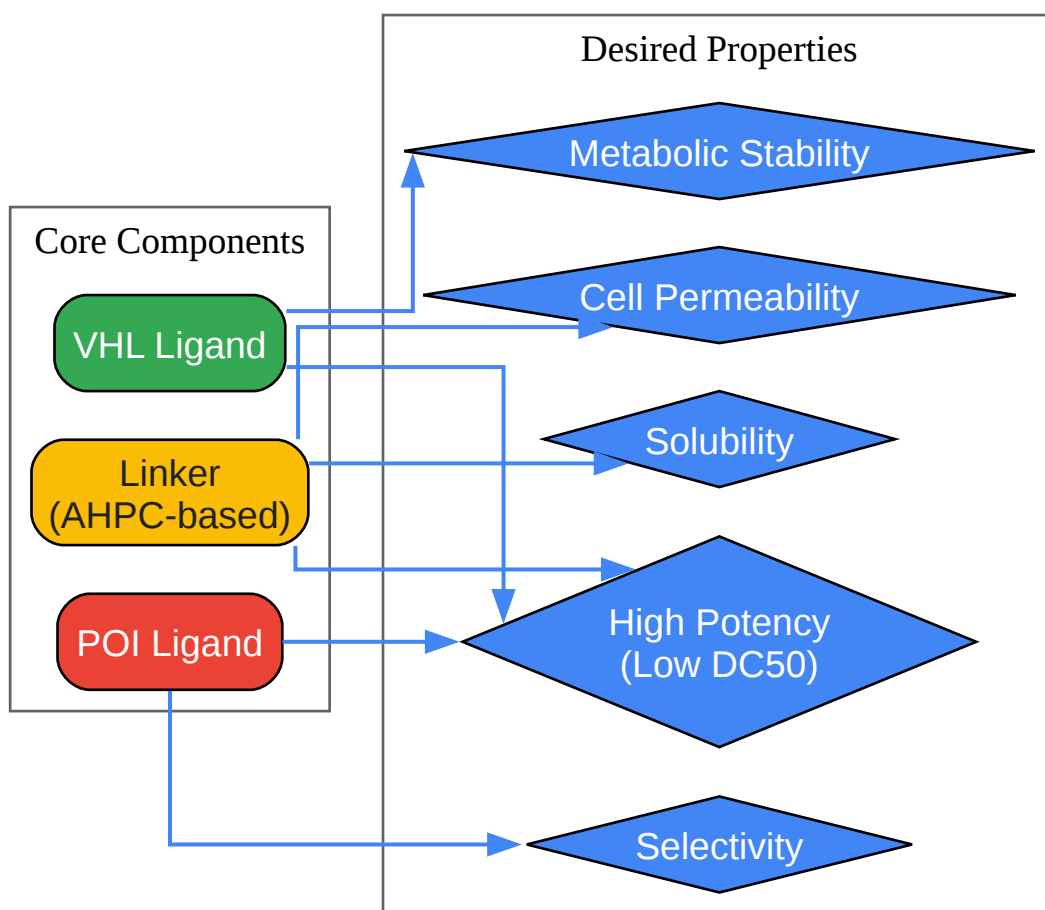
- Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.
- Cell Lysis: Lyse the cells to release the proteins.
- Protein Quantification: Determine the protein concentration in each lysate.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control protein, followed by a secondary antibody.
- Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of protein degradation.^[1]

Visualizing Key Processes

The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships involved in the development of VHL-recruiting PROTACs.







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